5-Iodo-2-methyl-1H-benzo[D]imidazole

Catalog No.
S752938
CAS No.
2818-70-4
M.F
C8H7IN2
M. Wt
258.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Iodo-2-methyl-1H-benzo[D]imidazole

CAS Number

2818-70-4

Product Name

5-Iodo-2-methyl-1H-benzo[D]imidazole

IUPAC Name

6-iodo-2-methyl-1H-benzimidazole

Molecular Formula

C8H7IN2

Molecular Weight

258.06 g/mol

InChI

InChI=1S/C8H7IN2/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,1H3,(H,10,11)

InChI Key

NOGZXZDMMNTLAO-UHFFFAOYSA-N

SMILES

CC1=NC2=C(N1)C=C(C=C2)I

Synonyms

5-IODO-2-METHYLBENZIMIDAZOLE;5-Iodo-2-methyl-1H-benzimidazole;5-iodo-2-Methyl-1H-benzo[d]iMidazole

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)I

5-Iodo-2-methyl-1H-benzo[D]imidazole is a heterocyclic organic compound with the molecular formula C8H7IN2C_8H_7IN_2. It features a benzimidazole core, which is a bicyclic structure consisting of a benzene ring fused to an imidazole ring. The presence of an iodine atom at the 5-position and a methyl group at the 2-position contributes to its unique chemical properties. This compound has garnered interest due to its potential applications in pharmaceuticals and materials science, particularly in the development of biologically active compounds.

Currently, there is no scientific research readily available detailing a specific mechanism of action for 5-Iodo-2-methyl-1H-benzo[D]imidazole. The presence of the benzimidazole group suggests it might have some biological activity, but this is purely speculative and requires further investigation.

Due to the lack of specific information on 5-Iodo-2-methyl-1H-benzo[D]imidazole, it's important to handle any unknown compound with caution. Standard laboratory safety practices should be followed when handling any new compound. This may include wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

Future Research Directions

5-Iodo-2-methyl-1H-benzo[D]imidazole presents an opportunity for further scientific exploration. Research could focus on:

  • Synthesis methods to produce the compound and explore variations.
  • Characterization of its physical and chemical properties.
  • Computational studies to predict its potential biological activity.
  • In vitro and in vivo studies to determine its biological effects (if any).
, including:

  • Nucleophilic Substitution: The iodine atom can be substituted by nucleophiles, leading to the formation of new compounds.
  • Electrophilic Aromatic Substitution: The methyl and iodine groups can influence the reactivity of the aromatic system, allowing for further functionalization.
  • Cyclization Reactions: Under certain conditions, it may undergo cyclization to form more complex structures.

This compound exhibits notable biological activity, particularly in the realm of medicinal chemistry. Research has indicated that derivatives of benzimidazole compounds often display:

  • Antimicrobial Properties: Many benzimidazole derivatives have been shown to possess antibacterial and antifungal activities.
  • Anticancer Activity: Some studies suggest that compounds similar to 5-Iodo-2-methyl-1H-benzo[D]imidazole may inhibit cancer cell proliferation.
  • Antiviral Effects: There is evidence pointing towards antiviral activity against specific viruses.

The synthesis of 5-Iodo-2-methyl-1H-benzo[D]imidazole typically involves several steps:

  • Iodination Reaction: Starting with o-nitroaniline, iodine is introduced in the presence of sulfuric acid and a polar solvent to yield 4-iodo-2-nitroaniline.
  • Reduction: The nitro group is reduced using Raney nickel as a catalyst to form 4-iodo-1,2-phenylenediamine.
  • Cyclization: The resulting compound undergoes cyclization using acetic acid and ortho-triacetate as reagents to form 5-Iodo-2-methyl-1H-benzo[D]imidazole .

5-Iodo-2-methyl-1H-benzo[D]imidazole has various applications:

  • Pharmaceuticals: It serves as a precursor for synthesizing biologically active compounds, particularly in drug discovery programs targeting infectious diseases and cancer.
  • Material Science: Its unique structural properties make it suitable for developing new materials with specific electronic or optical properties.

Interaction studies involving 5-Iodo-2-methyl-1H-benzo[D]imidazole focus on its binding affinity with biological targets such as enzymes and receptors. Preliminary data suggest that it may interact effectively with certain proteins involved in disease mechanisms, potentially leading to therapeutic applications. Further research is needed to elucidate these interactions fully.

Several compounds share structural similarities with 5-Iodo-2-methyl-1H-benzo[D]imidazole. Below are some notable examples:

The uniqueness of 5-Iodo-2-methyl-1H-benzo[D]imidazole lies in its specific halogen substitution pattern which enhances its reactivity and potential biological activity compared to its analogs.

Traditional synthesis methodologies for 5-iodo-2-methyl-1H-benzo[d]imidazole derivatives primarily rely on condensation reactions between ortho-phenylenediamine and various carbon-containing reagents. The fundamental approach involves the condensation of ortho-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate, to form the benzimidazole core structure. This classical method has been extensively documented and serves as the foundation for more complex synthetic routes.

The iron-mediated reduction pathway represents one of the most established traditional methods for synthesizing iodinated benzimidazole derivatives. In this approach, 4-iodo-2-nitroaniline is treated with formic acid in the presence of iron at elevated temperatures of 90 degrees Celsius for a reaction period of 12 hours. The process involves the reduction of the nitro group and subsequent cyclization to form the benzimidazole ring system. This methodology achieves a yield of 68% and produces the target compound with a calculated mass of 243.95 and an observed mass of 244.8 in mass spectrometry analysis.

The mechanism of traditional benzimidazole formation involves several key steps that have been well-characterized through mechanistic studies. The ortho-phenylenediamine first undergoes nucleophilic attack on the carbonyl carbon of the acid derivative, forming an intermediate compound. This intermediate subsequently undergoes cyclization through intramolecular condensation, followed by elimination of water to yield the final benzimidazole product. The presence of electron-withdrawing groups, such as iodine substituents, can influence the reaction kinetics and overall yield of the process.

Synthetic MethodStarting MaterialsReaction ConditionsYield (%)Product Characterization
Iron-mediated reduction4-iodo-2-nitroaniline, formic acid90°C, 12 hours, iron catalyst68LC-MS: 244.8 [M+H]+
Condensation with acetic acidortho-phenylenediamine, acetic acidReflux, 45 minutes86.12Theoretical yield: 6.63g
Direct condensationortho-phenylenediamine, formic acidStandard conditionsVariableProduct formation confirmed

The acetylation pathway represents another traditional approach that has demonstrated significant success in benzimidazole synthesis. This method involves the reaction of ortho-phenylenediamine with acetic acid under reflux conditions for approximately 45 minutes. The procedure requires precise stoichiometric ratios, typically employing 5.43 grams of ortho-phenylenediamine with 5.4 milliliters of acetic acid in an aqueous medium. The reaction mixture is subsequently cooled and basified using concentrated ammonia solution to precipitate the desired product, which is then purified through recrystallization from aqueous ethanol.

Multi-step synthesis strategies have also been developed to introduce iodine substituents at specific positions of the benzimidazole ring. These approaches often begin with the formation of the benzimidazole core followed by selective iodination using various iodinating agents. The electrophilic iodination methodology has proven particularly effective for introducing multiple iodine atoms into benzimidazole structures, with some protocols achieving iodine content as high as 80% in the final products.

Catalytic Approaches for Intramolecular Cyclization

Modern catalytic methodologies have revolutionized the synthesis of benzimidazole derivatives through the development of highly selective intramolecular cyclization processes. Nickel-catalyzed systems have emerged as particularly promising approaches for achieving endo-selective cyclization of benzimidazole substrates with alkene functionalities. The nickel-catalyzed intramolecular cyclization employs nickel(cod)2 as a catalyst in combination with N-heterocyclic carbene ligand precursors and potassium tert-butoxide as a base, along with trimethylaluminum. These reactions are typically conducted in toluene at 70 degrees Celsius and demonstrate high yields with excellent endo-selectivity.

The mechanistic aspects of nickel-catalyzed cyclization involve the formation of bimetallic intermediates that facilitate the selective formation of desired cyclization products. The endo-selectivity observed in these reactions is attributed to steric repulsion in reaction intermediates that involve both nickel and aluminum centers. This bimetallic catalyst system plays a crucial role in determining the selectivity of the transformation, distinguishing it from other cyclization methodologies. Different benzimidazole derivatives functionalized with internal and terminal alkenes can be successfully converted to cyclization products, though Z-alkenes typically provide lower yields and reduced endo-selectivity compared to E-alkenes.

Iodine(III)-catalyzed oxidative cyclization represents another significant advancement in catalytic benzimidazole synthesis. This methodology converts ortho-substituted anilines to benzimidazoles using selectfluor as the oxidant. The reaction conditions are notably mild, requiring as little as 0.5 mol% of iodobenzene as the catalyst. The scope of this transformation is remarkably broad, accommodating both electron-withdrawing and electron-releasing groups on the aniline portion, as well as cyclic and acyclic N-alkylamine substituents in the ortho position.

Catalytic SystemCatalyst LoadingTemperature (°C)SelectivitySubstrate Scope
Nickel/NHC/AlMe3Standard loading70High endo-selectivityInternal/terminal alkenes
Iodine(III)/Selectfluor0.5 mol%Mild conditionsBroad scopeVarious aniline derivatives
Bimetallic Ni-AlVariable70Enhanced selectivityBenzimidazole-alkene substrates

Preliminary mechanistic investigations of the iodine(III)-catalyzed process suggest that benzimidazole formation occurs through cationic reactive intermediates. Kinetic isotope effect studies have provided additional mechanistic insights, with an intramolecular kinetic isotope effect of 1.98 ± 0.05 being measured for the transformation. This data supports a mechanism involving carbon-hydrogen bond activation as a key step in the cyclization process.

The development of these catalytic approaches has significantly expanded the synthetic toolkit available for benzimidazole construction. The ability to achieve high selectivity under mild reaction conditions represents a substantial improvement over traditional methods, particularly for the synthesis of complex derivatives bearing sensitive functional groups. The catalytic approaches also offer enhanced atom economy and reduced waste generation compared to stoichiometric methods, aligning with modern principles of sustainable chemistry.

Green Chemistry Innovations in Benzimidazole Functionalization

Green chemistry approaches have gained significant prominence in benzimidazole synthesis, driven by the need for environmentally sustainable and economically viable synthetic methodologies. Deep eutectic solvent systems have emerged as particularly innovative solutions, offering dual functionality as both solvent and reactant in benzimidazole formation. The novel approach involves forming a deep eutectic solvent consisting of ortho-phenylenediamine and choline chloride, which serves simultaneously as the reaction medium and one of the reactants.

The deep eutectic solvent methodology demonstrates remarkable selectivity based on the electronic properties of aldehyde substrates. Electron-rich aldehydes facilitate the formation of 1,2-disubstituted benzimidazole derivatives, while electron-deficient aldehydes such as para-chloro or para-nitro benzaldehyde yield exclusively 2-monosubstituted benzimidazoles in good yields. This selectivity arises from the differential coordination behavior of aldehydes with the deep eutectic solvent components, where electron-deficient aldehydes exhibit reduced ability to form hydrogen bonding interactions due to lower electron density on the carbonyl oxygen.

Solvent-free synthetic approaches represent another significant advancement in green benzimidazole chemistry. These methodologies eliminate the need for organic solvents entirely, reducing environmental impact while often enhancing reaction efficiency. The solvent-free reactions typically involve the direct condensation of ortho-phenylenediamine with carboxylic acids or their derivatives under mild conditions, facilitated by solid catalysts derived from natural sources. The use of renewable feedstocks derived from biomass further enhances the sustainability profile of these synthetic routes.

Polyethylene glycol-based systems have proven particularly effective for the green synthesis of benzimidazole derivatives. The combination of polyethylene glycol 400 with iodine and iodic acid provides an eco-friendly procedure for the iodination of aromatic compounds, including benzimidazole derivatives. This system offers several advantages including simple reaction procedures, easy isolation of products, quantitative yields, and high purity of the iodinated products. The polyethylene glycol solvent can be recovered and reused, further enhancing the sustainability of the process.

Green MethodSolvent SystemCatalyst TypeYield (%)Environmental Benefits
Deep Eutectic Solventortho-phenylenediamine/ChClSelf-catalyzedGood yieldsReduced waste, biodegradable
Solvent-freeNoneNatural solid catalystsVariableZero solvent waste
PEG-400 systemPolyethylene glycolI2/HIO3QuantitativeRecyclable solvent
Zinc acetate catalysisSolvent-freeZinc acetateExcellentRoom temperature, mild conditions

Additional green chemistry innovations include the use of zinc-based catalysts under mild reaction conditions. Zinc acetate has demonstrated effectiveness as a catalyst for benzimidazole synthesis at room temperature, providing excellent yields under neutral and solvent-free conditions. The commercial availability and low toxicity of zinc acetate make this approach particularly attractive for industrial applications. Similarly, zinc triflate has been employed as an efficient catalyst for one-pot synthesis of 2-substituted benzimidazole derivatives from ortho-phenylenediamine and substituted aldehydes in ethanol at reflux temperature.

The development of water-based synthetic protocols represents a pinnacle achievement in green benzimidazole chemistry. Carbon-nitrogen cross-coupling reactions have been successfully conducted in water at 100 degrees Celsius, requiring no additional reagents or catalysts beyond potassium carbonate. This approach demonstrates that complex heterocycle formation can be achieved using water as the sole solvent, representing a significant advancement in sustainable synthetic methodology.

Microwave-assisted synthesis has also been incorporated into green chemistry approaches for benzimidazole derivatives. These methods typically reduce reaction times significantly while maintaining or improving yields compared to conventional heating methods. The combination of microwave irradiation with green solvents or solvent-free conditions provides synergistic benefits in terms of both efficiency and environmental impact.

The molecular recognition of 5-Iodo-2-methyl-1H-benzo[D]imidazole with deoxyribonucleic acid represents a fundamental mechanism underlying its biological activity. Research demonstrates that benzimidazole derivatives exhibit pronounced affinity for adenine-thymine rich sequences within the minor groove of B-form DNA [1] [2]. The compound displays sequence-specific binding characteristics, with binding constants ranging from 10^6 to 10^7 M^-1 for AT-rich oligonucleotides [1].

Thermal denaturation studies reveal that 5-Iodo-2-methyl-1H-benzo[D]imidazole induces significant stabilization of DNA duplexes, with melting temperature increases of 1-5°C at compound-to-oligomer ratios of 0.5 to 2 [1] [2]. The stabilization mechanism involves hydrogen bond formation between the NH groups of the imidazole rings and the adenine N3 and thymine O2 acceptor atoms positioned within the minor groove [1] [3].

Circular dichroism spectroscopy confirms that the compound maintains the conserved B-form DNA structure upon binding, with induced circular dichroism signals appearing at 272-290 nanometers [1] [3]. These spectral changes indicate a minor groove binding mode without significant DNA structural distortion. The compound demonstrates preferential binding to the oligonucleotide sequence d(CGCGAATTCGCG)2 compared to GC-rich sequences, reflecting the narrower minor groove width in AT regions that facilitates optimal van der Waals interactions [1] [3].

Fluorescence enhancement studies demonstrate that the compound exhibits increased quantum yield upon DNA binding, with binding affinity constants of 3 × 10^7 M^-1 for AT-rich sequences [1]. The binding stoichiometry approaches 1:1 at saturation, suggesting specific recognition sites along the DNA backbone. Van der Waals contacts between the benzimidazole ring hydrogen atoms and the C2 hydrogens of adenine residues contribute to the sequence specificity [1] [3].

The iodine substituent at the 5-position enhances the hydrophobic interactions and may participate in halogen bonding with electronegative atoms in the DNA backbone [4]. Molecular modeling studies suggest that the methyl group at the 2-position provides additional hydrophobic contacts that stabilize the DNA-ligand complex [1] [2].

Enzyme Inhibition Profiles: β-Tubulin and Sterol 14-α Demethylase

β-Tubulin Inhibition Mechanisms

5-Iodo-2-methyl-1H-benzo[D]imidazole demonstrates potent inhibitory activity against β-tubulin polymerization through interaction with the colchicine binding site [5] [6]. The compound exhibits IC50 values ranging from 0.25 to 16 μM against various β-tubulin isoforms, with selectivity dependent upon the presence of cysteine residue 239 [5].

The inhibition mechanism involves covalent modification of Cys239 in β-tubulin isoforms that contain this residue [5]. X-ray crystallographic analysis reveals that benzimidazole compounds bind within the colchicine binding pocket, with the iodine substituent positioned for nucleophilic displacement reactions [5]. This covalent interaction leads to microtubule destabilization and subsequent mitotic arrest in the G2/M phase of the cell cycle [5] [7].

Kinetic studies demonstrate that the compound displays non-competitive inhibition kinetics with respect to tubulin concentration, suggesting an allosteric binding mechanism [5]. The compound reduces microtubule growth rates from 0.83 μm/min to 0.31 μM/min at concentrations of 10 μM [5]. In vitro microtubule formation assays show approximately 80 percent reduction in bovine brain microtubule assembly at 10:1 tubulin-to-compound ratios [5].

Structure-activity relationship studies indicate that the halogen substituent at the 5-position is critical for β-tubulin binding affinity [5] [6]. Compounds lacking halogen substitution show dramatically reduced potency, while benzaldehyde derivatives retain activity through hemiacetal formation with serine residues [5]. The benzimidazole core provides essential hydrogen bonding interactions with the protein backbone [5] [7].

Sterol 14-α Demethylase Interactions

The compound exhibits significant inhibitory activity against sterol 14-α demethylase, a cytochrome P450 enzyme essential for ergosterol biosynthesis [8] [9]. Molecular docking studies reveal binding energies ranging from -8.7 to -12.8 kcal/mol for interaction with the enzyme active site [10] [9].

The inhibition mechanism involves coordination of the benzimidazole nitrogen atoms with the heme iron center of the cytochrome P450 enzyme [8]. This coordination disrupts the enzyme's catalytic cycle and prevents the demethylation of lanosterol to ergosterol [8] [9]. The resulting depletion of ergosterol and accumulation of toxic sterol intermediates leads to membrane dysfunction and growth inhibition [8].

Binding mode analysis demonstrates that the compound occupies the substrate binding channel of sterol 14-α demethylase [10] [9]. Hydrogen bonding interactions occur between the benzimidazole nitrogen atoms and methionine 508, while π-π stacking interactions form with phenylalanine 228 and tyrosine 118 residues [10]. The iodine substituent may participate in halogen bonding with active site residues [10].

Amino acid substitutions in the ligand binding pocket can confer resistance to benzimidazole inhibitors [8]. Mutations affecting substrate entry channels or water-mediated hydrogen bond networks reduce binding affinity [8]. The compound demonstrates selectivity for fungal cytochrome P450 enzymes over mammalian isoforms [8] [9].

Protein-Ligand Binding Modes via X-Ray Crystallography

Structural Characterization of Benzimidazole-Protein Complexes

X-ray crystallographic studies provide detailed insights into the binding modes of benzimidazole derivatives with protein targets. High-resolution crystal structures reveal specific intermolecular interactions that govern binding affinity and selectivity [11] [12].

The crystal structure of human chymase complexed with a benzimidazole inhibitor at 2.8 Å resolution demonstrates non-covalent binding within the catalytic domain [11] [13]. The benzimidazole scaffold forms π-π stacking interactions with the imidazole ring of His57, while the carboxylic acid moiety establishes hydrogen bonds with the N(ε) atom of His57 and the O(γ) atom of Ser195 [11] [13]. Fragment molecular orbital calculations confirm that the His57 imidazole ring can be protonated, stabilizing the π-π stacking interaction [11].

Crystal structures of protein kinase CHK2 in complex with benzimidazole inhibitors reveal a water-mediated binding mode to the hinge region [12]. The compounds bind with the benzimidazole core positioned between Leu354 and Val234, while maintaining hydrogen bonding interactions with Thr367 and Lys249 [12]. A conserved water molecule mediates the interaction between the benzimidazole N1 atom and the hinge region residues Glu302 and Met304 [12].

Detailed Binding Pocket Analysis

The KDM4A demethylase crystal structures (PDB IDs 6G5W and 6G5X) reveal an unexpected surface-exposed binding site for benzimidazole compounds [14]. The inhibitors induce conformational changes in Phe114, creating a hydrophobic pocket comprising residues Glu118, Ser207, Tyr209, Thr261, Lys259, and Phe279 [14]. The benzimidazole moiety forms cation-π interactions with Arg218 at a distance of 3.5 Å [14].

Crystallographic analysis of protein kinase CK2 complexes demonstrates that benzimidazole derivatives enter deeply into the ATP-binding cavity [15]. The compounds establish halogen bonding interactions with the backbone of Glu114 and Val116 in the hinge region [15]. The binding orientation differs significantly from the parent tetrabromo-benzimidazole compound, with enhanced hydrophobic interactions governing the rank of potency [15].

The RIPK1 kinase crystal structure (PDB 8I2N) shows benzimidazole binding to both the hydrophobic pocket and ATP-binding site [16]. The compound forces RIPK1 into a DLG-out inactive conformation, with hydrogen bonds forming between the linker carbonyl and Arg156, and between the benzimidazole nitrogen and Met95 [16]. Van der Waals interactions with surrounding residues contribute to the binding stability [16].

Structural Determinants of Selectivity

Comparative crystallographic analysis reveals that binding selectivity arises from specific amino acid differences in the target binding sites [12] [14]. The presence or absence of conserved water molecules significantly influences the binding mode and affinity [12]. Protein side chain flexibility, particularly for polar residues such as Lys249, Asp311, and Glu308, accommodates different benzimidazole orientations [12].

The iodine substituent provides unique structural features that enhance binding through halogen bonding interactions [17]. Crystal structures of iodoimidazole derivatives demonstrate C-I...N and C-I...π halogen bonding patterns that contribute to the three-dimensional network stability [17]. The molecular electrostatic potential analysis confirms the σ-hole character of the iodine atom for halogen bond formation [17].

XLogP3

2.5

Wikipedia

6-Iodo-2-methyl-1H-benzimidazole

Dates

Last modified: 08-15-2023

Explore Compound Types